5,6-diamino-1H-pyrimidin-4-one;sulfuric acid;hydrate
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Overview
Description
5,6-Diamino-1H-pyrimidin-4-one; sulfuric acid; hydrate is a compound that combines 5,6-diamino-1H-pyrimidin-4-one with sulfuric acid in a hydrated form. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-1H-pyrimidin-4-one; sulfuric acid; hydrate typically involves the reaction of 5,6-diamino-1H-pyrimidin-4-one with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium to ensure the formation of the hydrated form. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps may be employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1H-pyrimidin-4-one; sulfuric acid; hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, with conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
5,6-Diamino-1H-pyrimidin-4-one; sulfuric acid; hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-diamino-1H-pyrimidin-4-one; sulfuric acid; hydrate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,5-Diamino-6-hydroxypyrimidine hemisulfate: Similar in structure but with different functional groups.
5,6-Diaminopyrimidin-4-ol hemisulfate: Another closely related compound with distinct chemical properties.
Uniqueness
5,6-Diamino-1H-pyrimidin-4-one; sulfuric acid; hydrate stands out due to its unique combination of 5,6-diamino-1H-pyrimidin-4-one and sulfuric acid in a hydrated form. This combination imparts specific chemical and physical properties that make it valuable for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5,6-diamino-1H-pyrimidin-4-one;sulfuric acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N4O.H2O4S.H2O/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4;/h2*1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBBPRIDXDIOIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)N)N.C1=NC(=O)C(=C(N1)N)N.O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)N)N.C1=NC(=O)C(=C(N1)N)N.O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N8O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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